molecular formula C5H4ClN3O3 B3181388 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone CAS No. 82779-50-8

2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone

Cat. No.: B3181388
CAS No.: 82779-50-8
M. Wt: 189.56 g/mol
InChI Key: JQKZPYLOKMRABP-UHFFFAOYSA-N
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Description

2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is a heterocyclic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone typically involves the nitration of a precursor pyrimidinone compound. The reaction conditions may include the use of nitric acid and sulfuric acid as nitrating agents. The chlorination step can be achieved using thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone can undergo reduction to form amino derivatives.

    Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution: Ammonia, primary amines, thiols.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted pyrimidinones: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their DNA synthesis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the chloro and nitro groups, making it less reactive.

    6-Chloro-5-nitro-4(1H)-pyrimidinone: Lacks the methyl group, which may affect its biological activity.

    2-Methyl-6-chloro-4(1H)-pyrimidinone: Lacks the nitro group, which may reduce its potential for certain chemical reactions.

Uniqueness

2-Methyl-6-chloro-5-nitro-4(1H)-pyrimidinone is unique due to the presence of both chloro and nitro groups, which enhance its reactivity and potential for diverse chemical transformations. The combination of these functional groups may also contribute to its biological activity.

Properties

IUPAC Name

4-chloro-2-methyl-5-nitro-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O3/c1-2-7-4(6)3(9(11)12)5(10)8-2/h1H3,(H,7,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKZPYLOKMRABP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=O)N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80516513
Record name 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82779-50-8
Record name 6-Chloro-2-methyl-5-nitropyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80516513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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